(3-Methoxy-1,2-oxazol-5-yl)methanethiol
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Overview
Description
(3-Methoxy-1,2-oxazol-5-yl)methanethiol: is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the third position and a methanethiol group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with thiourea in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive thiol group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- (3-Methoxy-1,2-oxazol-5-yl)methanol
- (3-Methoxy-1,2-oxazol-5-yl)methanamine
- (3-Methoxy-1,2-oxazol-5-yl)methanone
Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanethiol is unique due to the presence of both a methoxy group and a thiol group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-7-5-2-4(3-9)8-6-5/h2,9H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKMVYTDPCZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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